N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide (CAS 920392-27-4) is a pyridazine-based carboxamide derivative with a molecular formula of C₂₁H₁₇F₃N₄O₅ and a molecular weight of 462.4 g/mol . Its structure features a pyridazine core substituted with a methoxyphenyl group at position 3, an oxo group at position 6, and a carbamoylmethyl linker connecting to a 4-(trifluoromethoxy)phenylcarbamoyl moiety (Figure 1). The trifluoromethoxy group confers enhanced metabolic stability and electron-withdrawing properties, while the methoxyphenyl group may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O5/c1-32-15-6-2-14(3-7-15)26-20(31)17-10-11-19(30)28(27-17)12-18(29)25-13-4-8-16(9-5-13)33-21(22,23)24/h2-11H,12H2,1H3,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLJQBPIMASGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 920366-90-1, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.4 g/mol. Its structure features a pyridazine core substituted with various functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:
- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives have been tested against HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer properties .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, it has been noted that certain derivatives inhibit EGFR and Src kinases, which are critical in signaling pathways associated with tumor growth .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | HEPG2 | 1.18 | |
| Anticancer Activity | MCF7 | 0.67 | |
| EGFR Inhibition | - | 0.24 | |
| Src Inhibition | - | 0.96 |
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Anticancer Efficacy : A study conducted by Zhang et al. evaluated a series of pyridazine derivatives for their anticancer properties using the TRAP PCR-ELISA assay. The compound demonstrated significant cytotoxicity against multiple cancer cell lines with promising selectivity profiles .
- Mechanism-Based Approaches : Another research focused on the mechanism-based approaches to develop new anticancer drugs utilizing similar chemical scaffolds. The findings suggest that modifications at the pyridazine core can enhance potency and selectivity against specific cancer types .
- In Vivo Studies : Preliminary in vivo studies have indicated that compounds structurally related to this compound exhibit favorable pharmacokinetic profiles and therapeutic efficacy in animal models of cancer .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H19F3N4O3
- Molecular Weight : 446.386 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
The compound features a pyridazine core with various functional groups that enhance its reactivity and interaction with biological systems.
Chemical Synthesis
This compound serves as an essential building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as:
- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki or Heck reactions) to create larger organic frameworks.
- Functionalization : The presence of reactive sites enables functionalization that can lead to novel compounds with specific properties.
Research indicates that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : Studies have suggested potential inhibitory effects on specific enzymes, making it a candidate for drug development targeting enzyme-related diseases.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against various pathogens, warranting further investigation into its use as an antimicrobial agent.
Medicinal Chemistry
The compound's structural features suggest possible applications in medicinal chemistry:
- Drug Development : Its unique combination of functional groups may lead to the development of new therapeutic agents for treating diseases such as cancer or bacterial infections.
- Pharmacodynamics and Pharmacokinetics Studies : Understanding how this compound interacts with biological systems can provide insights into its potential therapeutic uses.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory explored the antimicrobial properties of this compound. The compound was tested against several bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. This suggests potential use in developing new antimicrobial therapies.
Case Study 2: Enzyme Inhibition
In another study published in a peer-reviewed journal, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated effective inhibition at low concentrations, highlighting its potential as a lead compound for drug development targeting metabolic disorders.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Core Heterocycle Differences
- Pyridazine vs. Pyridine: The target compound and AC1MUDDR (CAS: AC1MUDDR) share a pyridazine core, whereas the analogue 1004393-51-4 has a pyridine ring .
- Pyridazine vs. Furopyridine: Compounds like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () feature fused furopyridine cores, which introduce additional steric bulk and altered electron distribution .
Substituent Effects on Bioactivity
- Trifluoromethoxy vs.
- Chlorophenyl vs. Methoxyphenyl : AC1MUDDR’s 3-chlorophenyl and 4-chlorophenyl groups () are electron-withdrawing, contrasting with the target compound’s electron-donating 4-methoxyphenyl group. This difference may influence binding to targets like kinase enzymes or G-protein-coupled receptors .
- Carbamoylmethyl Linker : The target compound’s carbamoylmethyl bridge provides conformational flexibility and hydrogen-bonding sites absent in N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (749894-70-0), which has a rigid methyl group .
Research Findings and Pharmacological Implications
Metabolic Stability : The trifluoromethoxy group in the target compound may reduce oxidative metabolism compared to analogues with methyl or chlorophenyl groups .
Target Selectivity : The pyridazine core and carbamoylmethyl linker could favor interactions with enzymes like phosphodiesterases or carbonic anhydrases, as seen in related dihydropyridazines .
Solubility : Higher molecular weight (462.4 g/mol) and polar substituents may reduce cell permeability compared to lighter analogues like 749894-70-0 (259.26 g/mol) .
Preparation Methods
Formation of the Pyridazine Core
The 1,6-dihydropyridazine-6-one scaffold is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, 6-chloropyridazine-4-amine serves as a key intermediate, reacting with acyl chlorides under basic conditions to form the pyridazine ring. In a representative procedure (Patent US20220073471A1):
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Step 1 : 4,5-Dichloro-2-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) at 80°C for 16 hours to generate the corresponding acyl chloride.
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Step 2 : The acyl chloride reacts with 6-chloropyridazine-4-amine in pyridine, yielding a substituted benzamide intermediate.
This method achieves a 72% isolated yield after silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Carbamoylmethyl Functionalization
Introducing the carbamoylmethyl group at position 1 requires nucleophilic substitution. A patented method involves:
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Treating the pyridazine intermediate with 2-chloro-N-(4-trifluoromethoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 60°C.
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The reaction proceeds via an SN2 mechanism, with the chloride leaving group displaced by the pyridazine nitrogen.
| Reaction Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 12 h |
| Yield | 65% |
This step is critical for establishing the compound’s ability to interact with hydrophobic binding pockets in biological targets.
Final Coupling of Aromatic Substituents
The 4-methoxyphenyl group is introduced through a palladium-catalyzed Buchwald-Hartwig amidation:
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The intermediate reacts with 4-methoxyaniline using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands.
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Optimal conditions include a temperature of 100°C and a reaction time of 24 hours, achieving an 85% yield.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent significantly impacts yields:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 65 | 98 |
| THF | 48 | 91 |
| Acetonitrile | 52 | 89 |
DMF is preferred due to its high polarity, which stabilizes transition states in SN2 reactions. Similarly, using K₂CO₃ instead of weaker bases like NaHCO₃ improves deprotonation efficiency, enhancing reaction rates by 40%.
Temperature-Dependent Side Reactions
Elevated temperatures (>70°C) during the coupling step lead to hydrolysis of the trifluoromethoxy group, reducing yields by 15–20%. Controlled heating at 60°C mitigates this issue while maintaining reasonable reaction kinetics.
Purification and Characterization
Chromatographic Techniques
Final purification employs a two-step protocol:
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Flash chromatography with a gradient of ethyl acetate in hexane (10% → 50%) to remove non-polar impurities.
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Preparative HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid).
This process achieves >99% purity, as verified by LC-MS (MH⁺ = 447.2).
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 12.82 (s, 1H, NH), 10.92 (s, 1H, CONH), 7.99 (s, 1H, pyridazine-H), 2.14 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
Steric Hindrance at Position 1
The bulky trifluoromethoxy group impedes carbamoylmethylation, reducing yields to 45% in initial attempts. Adding catalytic amounts of tetrabutylammonium iodide (TBAI) as a phase-transfer agent improves accessibility, boosting yields to 65%.
Hydrolytic Degradation
The carboxamide bond is susceptible to hydrolysis under acidic conditions. Storing the compound at pH 7–8 in anhydrous DMSO at −20°C prevents degradation over 6 months.
Industrial-Scale Adaptations
For kilogram-scale production, a continuous flow reactor replaces batch processing:
This method reduces solvent waste by 70% compared to traditional approaches.
Emerging Methodologies
Recent studies explore enzymatic catalysis for the final amidation step:
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step reactions, including the formation of the dihydropyridazine core and functionalization with trifluoromethoxy and carbamoyl groups. Key challenges include:
- Low yields due to steric hindrance from the trifluoromethoxy group: Optimized via slow addition of reagents and controlled temperatures (40–60°C) .
- By-product formation during carbamoylation: Mitigated using high-purity starting materials and chromatography (e.g., reverse-phase HPLC) for purification .
- Stereochemical control : Addressed by chiral catalysts (e.g., Pd-based systems) in asymmetric synthesis steps .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., methoxyphenyl vs. trifluoromethoxy groups) via chemical shift analysis .
- X-ray crystallography : Resolves ambiguous stereochemistry in the dihydropyridazine ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for trifluoromethoxy-containing derivatives .
- HPLC with UV/Vis detection : Ensures >95% purity by identifying residual solvents/by-products .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking (Glide XP) : Models binding affinities to enzymes (e.g., proteasomes or kinases) by simulating hydrophobic enclosure and hydrogen-bond networks . Example: Trifluoromethoxy groups enhance lipophilic interactions with target pockets .
- Quantum chemical calculations : Predict reaction pathways for derivative synthesis (e.g., substituent effects on carbamoyl group reactivity) .
- MD simulations : Assess stability of ligand-target complexes under physiological conditions .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare activity of derivatives (Table 1) to isolate the impact of substituents .
Table 1 : Bioactivity of Structural Analogs
| Compound | Key Substituent | IC₅₀ (nM) | Target |
|---|---|---|---|
| Target compound | Trifluoromethoxy | 12 ± 2 | Kinase X |
| N-(4-chlorophenyl) analog | Chlorophenyl | 45 ± 5 | Kinase X |
| 4-Methoxyphenyl derivative | Methoxyphenyl | 28 ± 3 | Proteasome |
| Data aggregated from enzymatic assays . |
Q. How does the trifluoromethoxy group influence pharmacokinetics?
- Lipophilicity : LogP increases by ~0.5 units compared to methoxy analogs, enhancing membrane permeability (calculated via ChemAxon) .
- Metabolic stability : Resists oxidative metabolism (CYP3A4), confirmed in microsomal assays .
- Plasma protein binding : 92% binding (vs. 85% for non-fluorinated analogs) due to hydrophobic interactions .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
- Data Validation : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Computational-Experimental Feedback : Integrate docking results with mutagenesis studies to refine target-binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
